Valbenazine metabolite M10B, also known as NBI-679006, is a significant metabolite of valbenazine, which is primarily used for the treatment of tardive dyskinesia and chorea associated with Huntington's disease. Valbenazine itself is a modified metabolite of tetrabenazine and functions as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2) in the central nervous system. This inhibition reduces dopamine release, which is critical in managing hyperkinetic movement disorders .
Valbenazine is synthesized through a series of chemical reactions that involve the esterification of the amino acid L-valine with the active metabolite [+]-α-dihydrotetrabenazine. This compound is extensively metabolized in the body to form several metabolites, including M10B, which also exhibits activity at VMAT2 .
The synthesis of valbenazine and its metabolites, including M10B, involves multiple steps:
The synthesis process emphasizes the importance of maintaining specific conditions to ensure high yields and purity of the final products. The hydrolysis reaction typically occurs in physiological conditions, while oxidative metabolism requires careful monitoring of enzyme activity.
The molecular formula for valbenazine is , and it has a complex structure characterized by multiple functional groups that contribute to its pharmacological activity. The structure can be represented as follows:
M10B participates in several biochemical reactions primarily related to its role as a VMAT2 inhibitor:
The binding affinity of M10B at VMAT2 is crucial for its efficacy in treating movement disorders. Studies have shown that it exhibits a Ki value indicating its potency as an inhibitor .
The mechanism by which M10B exerts its effects involves:
Studies indicate that M10B shows a high degree of selectivity for VMAT2 over other neurotransmitter receptors, which contributes to its favorable safety profile and therapeutic efficacy .
M10B is primarily researched for its role in treating tardive dyskinesia and other movement disorders linked to dopamine dysregulation. Its mechanism as a VMAT2 inhibitor positions it as a valuable compound in neuropharmacology studies aimed at understanding dopamine's role in motor control and associated disorders .
CAS No.: 32448-35-4
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: 15145-06-9